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molecular formula C17H18N2O3 B174019 4-tert-butyl-N-(4-nitrophenyl)benzamide CAS No. 129488-50-2

4-tert-butyl-N-(4-nitrophenyl)benzamide

Cat. No. B174019
M. Wt: 298.34 g/mol
InChI Key: AQAXLQNHEBQOJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05135949

Procedure details

4.5 g. (0.015 mol) 4-(1,1-Dimethylethyl)-N-(4-nitrophenyl)-benzamide (Example 15 ) are hydrogenated at normal pressure and ambient temperature in the presence of 0.5 g. 10% palladium on charcoal. After 30 minutes, the reaction mixture is filtered and the filtrate is evaporated in a vacuum. The residue is digested with ligroin and filtered off with suction. There are obtained 3.4 g. (85% of theory) of the title compound; m.p. 111°-113° C.
Quantity
0.015 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:5]1[CH:22]=[CH:21][C:8]([C:9]([NH:11][C:12]2[CH:17]=[CH:16][C:15]([N+:18]([O-])=O)=[CH:14][CH:13]=2)=[O:10])=[CH:7][CH:6]=1)([CH3:4])[CH3:3]>[Pd]>[NH2:18][C:15]1[CH:16]=[CH:17][C:12]([NH:11][C:9](=[O:10])[C:8]2[CH:21]=[CH:22][C:5]([C:2]([CH3:3])([CH3:1])[CH3:4])=[CH:6][CH:7]=2)=[CH:13][CH:14]=1

Inputs

Step One
Name
Quantity
0.015 mol
Type
reactant
Smiles
CC(C)(C)C1=CC=C(C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
are hydrogenated at normal pressure and ambient temperature in the presence of 0.5 g
FILTRATION
Type
FILTRATION
Details
the reaction mixture is filtered
CUSTOM
Type
CUSTOM
Details
the filtrate is evaporated in a vacuum
FILTRATION
Type
FILTRATION
Details
filtered off with suction
CUSTOM
Type
CUSTOM
Details
There are obtained 3.4 g

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
NC1=CC=C(C=C1)NC(C1=CC=C(C=C1)C(C)(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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